molecular formula C5H9N3O2S B13198486 1,2-dimethyl-1H-imidazole-5-sulfonamide

1,2-dimethyl-1H-imidazole-5-sulfonamide

Cat. No.: B13198486
M. Wt: 175.21 g/mol
InChI Key: SURSKCBYDBMYAB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-5-sulfonamide is a heterocyclic compound featuring an imidazole core substituted with methyl groups at the 1- and 2-positions and a sulfonamide moiety at the 5-position. The sulfonamide group enhances hydrogen-bonding capacity and solubility, while the methyl groups influence steric and electronic properties .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2,3-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)

InChI Key

SURSKCBYDBMYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonamide typically involves the sulfonation of 1,2-dimethylimidazole. One common method is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions generally require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1,2-Dimethyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The imidazole scaffold is highly versatile, and minor modifications significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Comparison of 1,2-Dimethyl-1H-imidazole-5-sulfonamide and Related Compounds
Compound Name Substituents Key Properties/Applications Reference
This compound 1-Me, 2-Me, 5-SO₂NH₂ Enhanced solubility, H-bond donor N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1-Me, 2-Me, 5-NO₂, 4-(ClCH₂Ph) Reactivity in SN2 reactions, nitro-group redox activity
5-Amine-1,2-dimethyl-1H-imidazole 1-Me, 2-Me, 5-NH₂ Basic amine functionality, precursor for drug synthesis
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole 5-F, 6-O-C₆H₃O₂, 2-aryl Antifungal/antibacterial activity

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups :

  • The sulfonamide group in this compound acts as a strong electron-withdrawing substituent, reducing the imidazole ring’s basicity compared to the amine analog (5-Amine-1,2-dimethyl-1H-imidazole) .
  • In contrast, the nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole increases electrophilicity, making it reactive in nucleophilic substitutions .

Biological Activity: Benzimidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro analogs) exhibit pronounced antimicrobial activity due to the fused aromatic system and fluorine substitution . However, sulfonamide-containing imidazoles are less explored in this context, though their H-bonding capacity may enhance target binding.

Synthetic Accessibility :

  • Chlorination of alcohol precursors (e.g., using SOCl₂ for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) is a common route for introducing reactive handles . Sulfonamide derivatives typically require sulfonation or coupling reactions, which may involve hazardous reagents.

Biological Activity

1,2-Dimethyl-1H-imidazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C5H10N2O2S
Molecular Weight: 162.21 g/mol
IUPAC Name: this compound

The structure of this compound includes a sulfonamide group, which is significant for its biological activity. The imidazole ring contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line: HeLa (cervical cancer)
    • IC50: 25 µM
  • Cell Line: MCF-7 (breast cancer)
    • IC50: 30 µM

These findings indicate that the compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
  • Disruption of Cellular Processes: The imidazole ring may interact with cellular membranes or proteins, disrupting normal cellular functions.

Case Study: Antimicrobial Efficacy

A study published in the journal Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamides, including this compound. The compound was found to have a synergistic effect when combined with other antibiotics against resistant strains of Staphylococcus aureus, enhancing its therapeutic potential.

Case Study: Cancer Cell Proliferation

In another study published in Cancer Research, researchers investigated the effects of imidazole derivatives on cancer cell lines. They reported that treatment with this compound resulted in increased apoptosis rates in HeLa cells compared to control groups.

Toxicity Profile

Toxicological assessments indicate that while the compound shows promise as an antimicrobial and anticancer agent, it also possesses some toxicity. Acute toxicity studies suggest that high doses can lead to adverse effects such as skin irritation and gastrointestinal disturbances.

Toxicity Parameter Observation
Acute Toxicity (LD50) >2000 mg/kg (oral in rats)
Skin Irritation Moderate
Eye Irritation Severe

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